molecular formula C8H24N4Z B1585286 Tetrakis(dimethylamido)zirconium(IV) CAS No. 19756-04-8

Tetrakis(dimethylamido)zirconium(IV)

货号 B1585286
CAS 编号: 19756-04-8
分子量: 267.53 g/mol
InChI 键: DWCMDRNGBIZOQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(dimethylamido)zirconium(IV), also known as TDMAZ, is a compound with the linear formula [(CH3)2N]4Zr . It is used as a precursor for atomic layer deposition of zirconium, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .


Synthesis Analysis

The synthesis of Tetrakis(dimethylamido)zirconium(IV) involves several steps . Under an argon atmosphere, dimethylamine and hexane are added to a three-necked bottle. The mixture is stirred uniformly and n-butyllithium solution is added drop by drop. After stirring and reacting for 10 hours, zirconium tetrachloride is added to the reaction system. The reaction system is stirred under the protection of inert gas to react for 24-30 hours .


Molecular Structure Analysis

The molecular weight of Tetrakis(dimethylamido)zirconium(IV) is 267.53 . The linear formula is [(CH3)2N]4Zr . The SMILES string is CN©ZrC)(N©C)N©C .


Chemical Reactions Analysis

Tetrakis(dimethylamido)zirconium(IV) may be used as a precursor for atomic layer deposition of zirconium . It can also undergo an amine substitution reaction that yields novel monomeric heteroleptic mixed amido-ketoiminato complexes .


Physical And Chemical Properties Analysis

Tetrakis(dimethylamido)zirconium(IV) is a solid with a melting point of 57-60 °C . It is moisture sensitive and should be stored at 2-8°C . The compound is also flammable .

科学研究应用

Comprehensive and Detailed Summary of the Application

Tetrakis(dimethylamido)zirconium(IV) is used as a precursor in the Atomic Layer Deposition (ALD) process of ZrO2 . ZrO2 is an attractive material in many applications, like ceramics production and optical devices, because of its excellent thermal, mechanical, optical, electrical, and catalytic properties .

Detailed Description of Methods of Application or Experimental Procedures

In the ALD process, the precursors of Tetrakis(dimethylamido)zirconium(IV) and water are used . The growth characteristics and mechanism of the ALD ZrO2 were investigated in the temperature range of 50–275 °C . The evolutions of film thickness and morphology were studied and discussed .

Thorough Summary of the Results or Outcomes Obtained

It was found that the growth rate of ZrO2 decreased almost linearly with the increasing temperature from ∼1.81 Å/cycle at 50 °C to ∼0.8 Å/cycle at 225 °C . Interestingly, it was revealed that the growth of ZrO2 films ceased after a certain number of ALD cycles at a temperature higher than 250 °C . The crystallinity of ZrO2 evolved with deposition temperature from amorphous to crystalline phase . The wettability of ZrO2 films was studied, showing a hydrophobic nature .

2. High-k Dielectrics in Microelectronics

Comprehensive and Detailed Summary of the Application

Tetrakis(dimethylamido)zirconium(IV) is used as a precursor for atomic layer deposition of zirconium which finds applications in high-k dielectrics in microelectronics .

3. Protective Coatings for Li-ion Battery Electrodes

Comprehensive and Detailed Summary of the Application

Tetrakis(ethylmethylamido)zirconium(IV), a similar compound to Tetrakis(dimethylamido)zirconium(IV), can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes .

4. Gas Sensors

Comprehensive and Detailed Summary of the Application

Tetrakis(dimethylamido)zirconium(IV) is used as a precursor for atomic layer deposition of zirconium which finds applications in gas sensors .

5. Catalysis

Comprehensive and Detailed Summary of the Application

Tetrakis(ethylmethylamido)zirconium(IV), a similar compound to Tetrakis(dimethylamido)zirconium(IV), can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis .

安全和危害

Tetrakis(dimethylamido)zirconium(IV) is a flammable solid . It releases flammable gas when in contact with water . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and protected from moisture .

未来方向

Tetrakis(ethylmethylamido)zirconium(IV), a similar compound, can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . This suggests potential future directions for the use of Tetrakis(dimethylamido)zirconium(IV) in similar applications.

属性

IUPAC Name

dimethylazanide;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCMDRNGBIZOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(dimethylamino)zirconium

CAS RN

19756-04-8
Record name Zirconium, tetrakis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019756048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(dimethylamido)zirconium(IV)
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Synthesis routes and methods

Procedure details

The lithium dimethylamide, 0.5 mole, in 250 ml of diethyl ether is chilled in an acetone/dry ice bath to -78° C. Zirconium tetrachloride, 26 g (0.112 mole), is transferred to a solid addition funnel attached to the 1000 ml Schlenk then added over 30 minutes to the magnetically stirred lithium dimethylamide slurry. The mixture is warmed slowly to room temperature then refluxed 1 hour. All volatiles are removed under vacuum at room temperature and the remaining oily solid is extracted twice with 150 ml portions of hexane. The combined extracts are reduced in solvent volume then transferred to a 50 ml flask. Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg) to give a white crystalline, low melting solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(dimethylamido)zirconium(IV)
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Tetrakis(dimethylamido)zirconium(IV)
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Tetrakis(dimethylamido)zirconium(IV)
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Tetrakis(dimethylamido)zirconium(IV)
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Tetrakis(dimethylamido)zirconium(IV)
Reactant of Route 6
Tetrakis(dimethylamido)zirconium(IV)

Citations

For This Compound
206
Citations
J Jiang, S Choi, J Oh, J Choi, HJ Sun, S Yoon - Dalton Transactions, 2022 - pubs.rsc.org
A zirconium complex containing an N,O-chelate and alkylamide ligand has great potential for application in atomic layer deposition (ALD). However, the synthesis of this mononuclear …
Number of citations: 1 pubs.rsc.org
WD Clark, G Akurathi, HU Valle… - Acta Crystallographica …, 2016 - scripts.iucr.org
Zirconium amides have become increasingly popular and useful due to their widespread use as precursors to other zirconium complexes and their use in the production of solid oxide …
Number of citations: 2 scripts.iucr.org
K Hagen, CJ Holwill, DA Rice… - Inorganic Chemistry, 1988 - ACS Publications
Gas-phase electron diffraction study of tetrakis(dimethylamido)zirconium(IV), Zr(NMe2)4 Page 1 2032 Inorg. Chem. 1988, 27, 2032-2035 Z-IX-i" Figure 8. Extended Hiickel molecular orbital …
Number of citations: 24 pubs.acs.org
IA Guzei, LM Liable-Sands, AL Rheingold, CH Winter - Polyhedron, 1997 - Elsevier
Treatment of tetrakis(dimethylamido)titanium(IV) and tetrakis(diethylamido)titanium(IV) with two equivalents of 1,3-diphenyltriazene in hexane afforded bis(dimethylamido)bis(1,3-…
Number of citations: 38 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
L Annunziata, D Pappalardo, C Tedesco… - …, 2009 - ACS Publications
This contribution describes the synthesis, characterization, and olefin polymerization reactivity of bis(chelate)zirconium complexes bearing (amidomethyl)pyridine ligands [(6-XC 5 H 3 N…
Number of citations: 33 pubs.acs.org
X Wang, SK Ghosh, M Afshar-Mohajer… - Journal of Materials …, 2020 - cambridge.org
In this work, we studied an atomic layer deposition (ALD) process of ZrO2 with the precursors of tetrakis(dimethylamido)zirconium(IV) and water. We investigated the growth …
Number of citations: 22 www.cambridge.org
Y Duan, F Sun, Y Yang, P Chen, D Yang… - … Applied Materials & …, 2014 - ACS Publications
In this study, ZrO 2 films deposited by the atomic layer deposition method, as the encapsulation layer for organic electronics devices, were characterized. Both the effects of tetrakis (…
Number of citations: 49 pubs.acs.org
J Liu, X Meng, Y Hu, D Geng, MN Banis, M Cai, R Li… - Carbon, 2013 - Elsevier
Zirconium Oxide (ZrO 2 ) was deposited on graphene nanosheets (GNS) by atomic layer deposition (ALD) using tetrakis(dimethylamido)zirconium(IV) and water as precursors. The …
Number of citations: 58 www.sciencedirect.com
LL Schafer, JMP Lauzon - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 19756‐04‐8 ] C 8 H 24 N 4 Zr (MW 267.53) InChI = 1S/4C2H6N.Zr/c4*1‐3‐2;/h4*1‐2H3;/q4*‐1;+4 InChIKey = DWCMDRNGBIZOQL‐UHFFFAOYSA‐N (reagent used as a catalyst or …
Number of citations: 1 onlinelibrary.wiley.com

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